Methyl 4-({[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
Overview
Description
Methyl 4-({[3-isobutyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to an imidazolidinyl group, which is further substituted with isobutyl and methylphenyl groups. The structural complexity of this compound makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the imidazolidinyl ring and subsequent acylation and esterification reactions. The key steps in the synthesis may include:
Formation of the Imidazolidinyl Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Acylation: The imidazolidinyl intermediate is then acylated using an acyl chloride or anhydride to introduce the acetyl group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-isobutyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include varying temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids or ketones, reduction could yield alcohols or amines, and substitution could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological pathways and targets.
Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating diseases or conditions.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound could bind to and inhibit the activity of specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: The compound could interact with cellular receptors, modulating signal transduction pathways.
Protein-Protein Interactions: The compound could disrupt or stabilize protein-protein interactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-({[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate may include other benzoate esters, imidazolidinyl derivatives, and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
methyl 4-[[2-[1-(4-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-15(2)14-26-20(22(29)27(24(26)31)19-11-5-16(3)6-12-19)13-21(28)25-18-9-7-17(8-10-18)23(30)32-4/h5-12,15,20H,13-14H2,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITYXUJWOGEUQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC(C)C)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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